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molecular formula C15H26O B8314776 2-Cyclopentadecenone

2-Cyclopentadecenone

Cat. No. B8314776
M. Wt: 222.37 g/mol
InChI Key: LLWGDNREPDWSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05146003

Procedure details

The solution was cooled to -78° C., and a solution of 0.3604 g (1.62 mmol) of 2-cyclopentadecenone in 1 ml of toluene was added thereto dropwise, followed by stirring at -78° C. for 17 hours. To the reaction mixture was added 4 ml of a 1:1 (by volume) mixture of aqueous ammonia and a saturated ammonium chloride aqueous solution, followed by heating up to room temperature. The aqueous layer was removed, and the organic layer was washed successively with a 1:1 (by volume) mixture of aqueous ammonia and a saturated ammonium chloride aqueous solution, a 5% hydrochloric acid aqueous solution, a saturated sodium chloride aqueous solution, and a saturated sodium carbonate aqueous solution, and dried over sodium sulfate. The toluene was removed by distillation, and the residue was purified by silica gel column chromatography using hexane/ethyl acetate (40:1 by volume) as an eluent and then distilled under reduced pressure to obtain an optically active muscone. The yield, optical rotation, optical purity, and stereochemistry of the product were determined, and the results obtained are shown in Table 1.
Quantity
0.3604 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:16])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH:3]=[CH:2]1.N.[Cl-].[NH4+].[C:20]1(C)C=CC=CC=1>>[CH3:20][CH:14]1[CH2:15][C:1](=[O:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.3604 g
Type
reactant
Smiles
C1(C=CCCCCCCCCCCCC1)=O
Name
Quantity
1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
by stirring at -78° C. for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the reaction mixture was added
TEMPERATURE
Type
TEMPERATURE
Details
by heating up to room temperature
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
WASH
Type
WASH
Details
the organic layer was washed successively with a 1:1 (by volume) mixture of aqueous ammonia
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated ammonium chloride aqueous solution, a 5% hydrochloric acid aqueous solution, a saturated sodium chloride aqueous solution, and a saturated sodium carbonate aqueous solution, and dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The toluene was removed by distillation
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CC1CCCCCCCCCCCCC(=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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